molecular formula C20H15BrN2O2 B11568193 3-(3-Bromophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one

3-(3-Bromophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one

Cat. No.: B11568193
M. Wt: 395.2 g/mol
InChI Key: GBRGAIAOKHSEGI-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one is an organic compound that belongs to the class of oxadiazolidinones This compound is characterized by the presence of a bromophenyl group and two diphenyl groups attached to an oxadiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one typically involves the reaction of 3-bromobenzoyl chloride with diphenylhydrazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or methanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenyl derivatives .

Scientific Research Applications

3-(3-Bromophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one is unique due to its specific combination of bromophenyl and diphenyl groups attached to an oxadiazolidinone ring

Properties

Molecular Formula

C20H15BrN2O2

Molecular Weight

395.2 g/mol

IUPAC Name

3-(3-bromophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C20H15BrN2O2/c21-16-9-7-8-15(14-16)19-22(17-10-3-1-4-11-17)20(24)25-23(19)18-12-5-2-6-13-18/h1-14,19H

InChI Key

GBRGAIAOKHSEGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(N(OC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

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